molecular formula C9H14O B1672270 Isophorone CAS No. 78-59-1

Isophorone

Cat. No. B1672270
CAS RN: 78-59-1
M. Wt: 138.21 g/mol
InChI Key: HJOVHMDZYOCNQW-UHFFFAOYSA-N
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Patent
US05516928

Procedure details

To 415 g (3 mol) of isophorone containing 12 g (0.077 mol) of tetraethylammonium cyanide there are added dropwise, over a period of 1 hour, 81 g (3 mol) of hydrogen cyanide at a reaction temperature of 108° C. Following a post-reacting period of 3 min the HCN concentration is 0.16%. The effluent is neutralized with 9 g of H3PO4 and distilled. There are obtained 15 g of isophorone and 443.6 g of 3-cyano-3,5,5-trimethylcyclohexanone. This is equivalent to a yield of 89.6% based on HCN used and 93% based on converted isophorone. The distillation residues weigh 28.2 g, which is equivalent to 5.5% based on crude product used.
Quantity
415 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.[CH:11]#[N:12].OP(O)(O)=O>[C-]#N.C([N+](CC)(CC)CC)C>[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.[C:11]([C:4]1([CH3:10])[CH2:5][C:6]([CH3:8])([CH3:7])[CH2:9][C:2](=[O:1])[CH2:3]1)#[N:12] |f:3.4|

Inputs

Step One
Name
Quantity
415 g
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C-]#N.C(C)[N+](CC)(CC)CC
Step Two
Name
Quantity
81 g
Type
reactant
Smiles
C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Four
Name
Quantity
9 g
Type
reactant
Smiles
OP(=O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a reaction temperature of 108° C
CUSTOM
Type
CUSTOM
Details
a post-reacting period of 3 min
Duration
3 min
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
O=C1C=C(CC(C)(C)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
Name
Type
product
Smiles
C(#N)C1(CC(CC(C1)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 443.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.